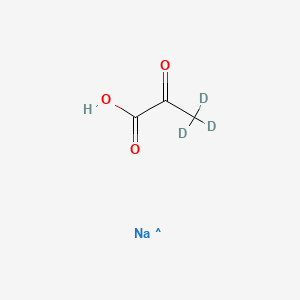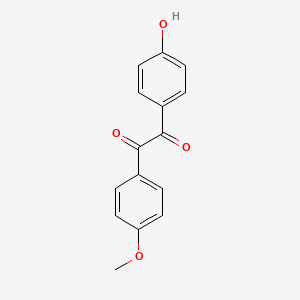
1-(4-Hydroxyphenyl)-2-(4-methoxyphenyl)-1,2-ethanedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Hydroxyphenyl)-2-(4-methoxyphenyl)-1,2-ethanedione is an organic compound that features both hydroxy and methoxy functional groups attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Hydroxyphenyl)-2-(4-methoxyphenyl)-1,2-ethanedione typically involves the reaction of 4-hydroxybenzaldehyde with 4-methoxybenzaldehyde under specific conditions. One common method involves the use of a base catalyst to facilitate the condensation reaction, followed by oxidation to yield the desired diketone product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Hydroxyphenyl)-2-(4-methoxyphenyl)-1,2-ethanedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the diketone to corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products:
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
1-(4-Hydroxyphenyl)-2-(4-methoxyphenyl)-1,2-ethanedione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 1-(4-Hydroxyphenyl)-2-(4-methoxyphenyl)-1,2-ethanedione exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antioxidant properties may be attributed to its ability to donate hydrogen atoms to neutralize free radicals. Additionally, its antimicrobial activity could be due to its ability to disrupt microbial cell membranes or inhibit essential enzymes.
Comparaison Avec Des Composés Similaires
4-Hydroxy-3-methoxybenzaldehyde: Shares similar functional groups but differs in the overall structure.
4-Methoxybenzaldehyde: Lacks the hydroxy group present in 1-(4-Hydroxyphenyl)-2-(4-methoxyphenyl)-1,2-ethanedione.
4-Hydroxybenzaldehyde: Lacks the methoxy group present in this compound.
Propriétés
Numéro CAS |
54945-19-6 |
|---|---|
Formule moléculaire |
C15H12O4 |
Poids moléculaire |
256.25 g/mol |
Nom IUPAC |
1-(4-hydroxyphenyl)-2-(4-methoxyphenyl)ethane-1,2-dione |
InChI |
InChI=1S/C15H12O4/c1-19-13-8-4-11(5-9-13)15(18)14(17)10-2-6-12(16)7-3-10/h2-9,16H,1H3 |
Clé InChI |
ICKVHROPXNRYQQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-4-fluoro-2-methylbenzene](/img/structure/B14076203.png)
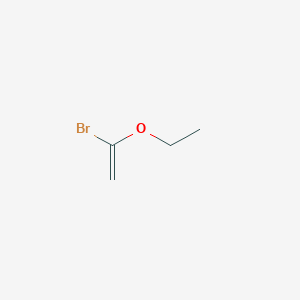
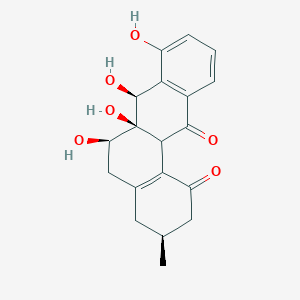
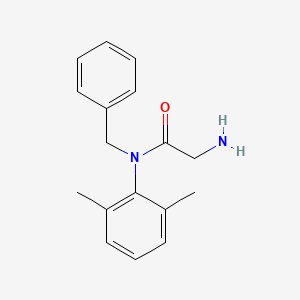



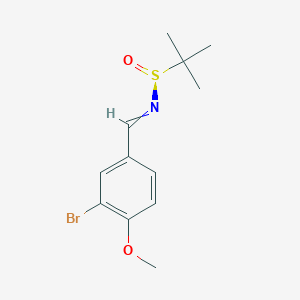

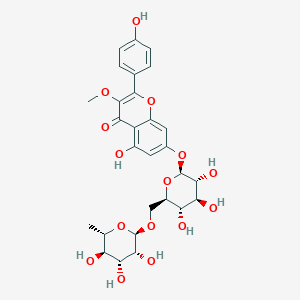
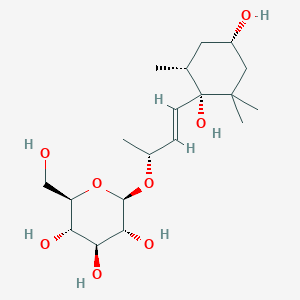

![3-[(Dimethylamino)methyl]-1,2,4-oxadiazol-5-amine](/img/structure/B14076252.png)
